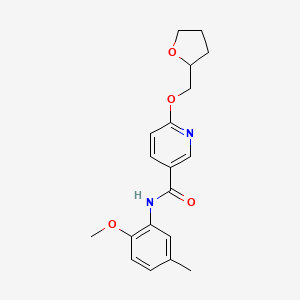

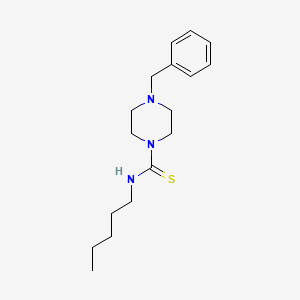

![molecular formula C19H22N2O4S2 B2986545 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923087-17-6](/img/structure/B2986545.png)

2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

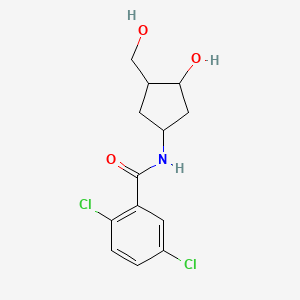

This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of benzo[b]thiophene-2-carboxamide derivatives, a phenylthiol group on the 4-position of the benzo[b]thiophene ring was found to be essential for h-STING stimulation .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[b]thiophene-2-carboxamide core with a phenylsulfonylbutanamido group attached . The binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives can include condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve various reagents and conditions, and can lead to a wide range of thiophene derivatives .Applications De Recherche Scientifique

Antimicrobial Activities

Research has demonstrated that derivatives related to the chemical structure of 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant antimicrobial activities. A study by Babu, Pitchumani, and Ramesh (2012) synthesized a series of biologically active derivatives showing considerable activity against bacterial and fungal strains. The synthesis process and the structure-activity relationships highlight the potential of these compounds in developing new antimicrobial agents (Babu et al., 2012).

Antitumor Properties

The compound's relevance extends to antitumor research, where certain derivatives have shown promise. Stevens et al. (1984) reported on the synthesis and chemistry of related imidazotetrazines, demonstrating broad-spectrum antitumor activity. This research suggests potential applications in cancer treatment, underscoring the compound's versatility in therapeutic contexts (Stevens et al., 1984).

Aldose Reductase Inhibitors with Antioxidant Activity

In the context of diabetic complications, derivatives of 2-(phenylsulfonamido)acetic acid chemotypes, which share a structural similarity to this compound, have been explored as aldose reductase inhibitors (ARIs) with antioxidant activity. Alexiou and Demopoulos (2010) synthesized and tested derivatives in vitro, identifying compounds with significant ARI activity and potent antioxidant potential. This research highlights the compound's potential application in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Gas Separation Membranes

The synthesis of polybenzimidazoles derived from related compounds for high-temperature gas separation membranes has been investigated, indicating the chemical's utility in materials science. Borjigin et al. (2015) synthesized a series of polybenzimidazoles, demonstrating enhanced solubility and stability at elevated temperatures, along with excellent gas separation properties for H2/CO2. This research opens avenues for the use of such derivatives in developing advanced materials for industrial applications (Borjigin et al., 2015).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds, indicating its significance in organic chemistry. Research by Mohareb et al. (2004) explored the reactivity of related derivatives toward various chemical reagents, yielding thienopyridines and -pyrimidines. This study showcases the compound's role in facilitating the synthesis of heterocyclic structures, which are pivotal in medicinal chemistry (Mohareb et al., 2004).

Mécanisme D'action

Orientations Futures

Thiophene-based analogs, including this compound, have potential as biologically active compounds . They could play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could explore the synthesis of new derivatives, investigate their biological activities, and assess their potential applications in various fields .

Propriétés

IUPAC Name |

2-[4-(benzenesulfonyl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-4-5-10-15(14)26-19(17)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQPPEQEPSTVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

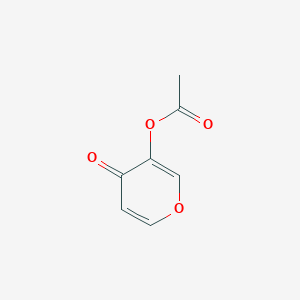

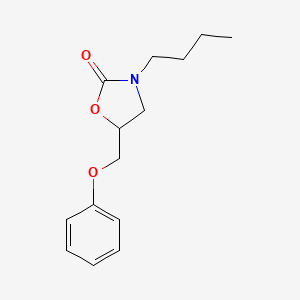

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)

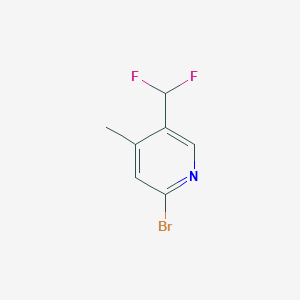

![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)

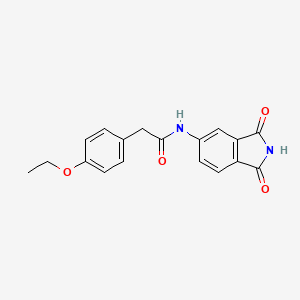

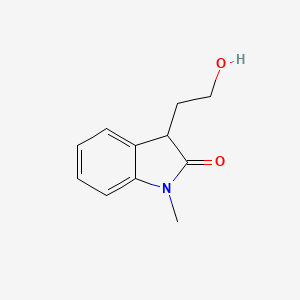

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)

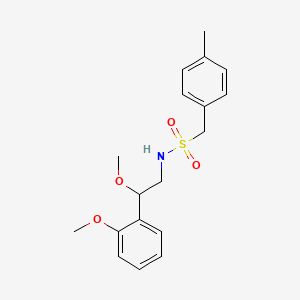

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)